molecular formula C25H17N B14695074 2,6-Di(naphthalen-2-yl)pyridine CAS No. 33777-90-1

2,6-Di(naphthalen-2-yl)pyridine

Cat. No.: B14695074
CAS No.: 33777-90-1
M. Wt: 331.4 g/mol
InChI Key: RKAYUIFQZXXASF-UHFFFAOYSA-N
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Description

2,6-Di(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two naphthyl groups attached to the 2 and 6 positions of a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(naphthalen-2-yl)pyridine typically involves the condensation of 2-naphthaldehyde with pyridine derivatives. One common method is the Suzuki cross-coupling reaction, where 2,6-dibromopyridine is reacted with 2-naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(naphthalen-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

2,6-Di(naphthalen-2-yl)pyridine is a polycyclic aromatic compound with a pyridine core substituted at the 2 and 6 positions by naphthalene groups. It has the molecular formula C26H17NC26H17N and exhibits unique optical and electronic properties due to its extended π-conjugation system. The presence of naphthalene units enhances its stability and solubility in organic solvents, making it a valuable candidate for various applications in materials science and medicinal chemistry.

Compounds Sharing Structural Characteristics

Several compounds share structural characteristics with this compound:

Compound NameStructure TypeUnique Features
2-(Naphthalen-1-yl)pyridineMononaphthyl derivativeSimpler structure; less steric hindrance
4-(Naphthalen-1-yl)pyridineMononaphthyl derivativeSubstituted at the 4-position; different reactivity
1-(Naphthalen-1-yl)-4-(pyridin-4-yl)benzeneBifunctional compoundCombines naphthalene and pyridine functionalities
3-(Naphthalen-1-yl)pyridinMononaphthyl derivativeSubstituted at the 3-position; affects electronic properties

The uniqueness of this compound lies in its dual naphthalene substitution on the pyridine ring, which enhances its stability and electronic properties compared to simpler derivatives. This structural complexity offers diverse reactivity options and potential applications in advanced materials and pharmaceuticals.

Pyridine Compounds with Antimicrobial and Antiviral Activities

Comparison with Similar Compounds

2,6-Di(naphthalen-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its bulky naphthyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it particularly useful in the design of photochromic materials and enzyme inhibitors .

Properties

CAS No.

33777-90-1

Molecular Formula

C25H17N

Molecular Weight

331.4 g/mol

IUPAC Name

2,6-dinaphthalen-2-ylpyridine

InChI

InChI=1S/C25H17N/c1-3-8-20-16-22(14-12-18(20)6-1)24-10-5-11-25(26-24)23-15-13-19-7-2-4-9-21(19)17-23/h1-17H

InChI Key

RKAYUIFQZXXASF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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